5,7-Dinitro-2,1,3-benzoxadiazol-4(1H)-one
Overview
Description
4-Hydroxy-5,7-dinitrobenzofurazan is a heterocyclic compound belonging to the benzofurazan family. Benzofurazans are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of nitro groups and a hydroxyl group in the structure of 4-hydroxy-5,7-dinitrobenzofurazan imparts unique chemical properties, making it a compound of significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-5,7-dinitrobenzofurazan typically involves the nitration of benzofurazan derivatives. One common method includes the nitration of 4-hydroxybenzofurazan using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: Industrial production of 4-hydroxy-5,7-dinitrobenzofurazan follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of efficient cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5,7-dinitrobenzofurazan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzofurazan derivatives.
Scientific Research Applications
4-Hydroxy-5,7-dinitrobenzofurazan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of high-energy materials and dyes.
Mechanism of Action
The mechanism of action of 4-hydroxy-5,7-dinitrobenzofurazan is primarily attributed to its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a potential candidate for redox-active applications. Additionally, the hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological targets.
Comparison with Similar Compounds
- 4,6-Dinitrobenzofurazan
- 4-Chloro-5,7-dinitrobenzofurazan
- 4,6-Dinitrobenzofuroxan
Comparison: 4-Hydroxy-5,7-dinitrobenzofurazan is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and potential biological activity. Compared to its analogs, such as 4,6-dinitrobenzofurazan and 4-chloro-5,7-dinitrobenzofurazan, the hydroxyl group in 4-hydroxy-5,7-dinitrobenzofurazan enhances its solubility and ability to form hydrogen bonds, making it a versatile compound for various applications.
Properties
IUPAC Name |
5,7-dinitro-2,1,3-benzoxadiazol-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4O6/c11-6-3(10(14)15)1-2(9(12)13)4-5(6)8-16-7-4/h1,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROXXEFKSHEIPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1[N+](=O)[O-])O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318879 | |
Record name | 5,7-Dinitro-2,1,3-benzoxadiazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22714-03-0 | |
Record name | 4-Benzofurazanol,7-dinitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,7-Dinitro-2,1,3-benzoxadiazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.